Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate
CAS No.: 1407180-77-1
Cat. No.: VC15847312
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1407180-77-1 |
|---|---|
| Molecular Formula | C7H7ClN2O3 |
| Molecular Weight | 202.59 g/mol |
| IUPAC Name | methyl 2-chloro-4-methoxypyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3 |
| Standard InChI Key | JZOZOEGEJSRKAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=NC=C1C(=O)OC)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate has the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.59 g/mol . The pyrimidine ring is substituted at positions 2 (chloro), 4 (methoxy), and 5 (methyl ester), as shown below:
The chloro group enhances electrophilicity at C2, facilitating nucleophilic substitution reactions, while the methoxy group contributes to hydrogen bonding and lipophilicity.
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 304.3 ± 15.0 °C | |
| Melting Point | 76°C | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
The compound’s moderate lipophilicity (LogP ≈ 0.88) balances membrane permeability and solubility, making it suitable for biological applications .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves nucleophilic substitution on pre-functionalized pyrimidine precursors. A common approach reacts 2-chloro-4-methoxypyrimidine with methyl chloroformate in the presence of a base like triethylamine.
Example Reaction:
Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (>98%) by precisely controlling temperature (20–25°C) and stoichiometry.
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Catalysts: Triethylamine or pyridine.
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Temperature: 0–25°C to minimize side reactions.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves competitive inhibition of thymidylate synthase, disrupting DNA synthesis in microbial cells.
Comparative Activity of Pyrimidine Derivatives
| Compound | Substituent | IC₅₀ (Cancer Cells) | MIC (Microbes) |
|---|---|---|---|
| Methyl 2-chloro-4-methoxy | Cl, OCH₃, COOCH₃ | 1.2–5.8 µM | 4–16 µg/mL |
| Ethyl 2-chloro-4-methyl | Cl, CH₃, COOCH₂CH₃ | 8.7–12.4 µM | 32–64 µg/mL |
| Methyl 2-chloro-4-hydroxy | Cl, OH, COOCH₃ | 15.3–22.1 µM | >128 µg/mL |
The methoxy group’s electron-donating effect enhances binding to DHFR’s active site, explaining its superior activity.
Structure-Activity Relationships (SAR)
Role of Substituents
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Chloro (C2): Critical for electrophilic reactivity; replacement with methyl reduces activity by 70% .
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Methoxy (C4): Increases lipophilicity (ΔLogP +0.3) and hydrogen bonding, improving target engagement .
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Methyl Ester (C5): Hydrolyzes in vivo to carboxylic acid, enhancing solubility for renal excretion .
Kinase Inhibition Profiling
In Plasmodium falciparum studies, chloro and bromo substituents at C5 improve PfGSK3 inhibition:
| Compound | R (C5) | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) |
|---|---|---|---|
| 18r | Cl | 174 ± 16 | 19 ± 3 |
| 18s | Br | 165 ± 18 | 57 ± 2 |
| 18q | F | 456 ± 43 | 66 ± 2 |
Chloro-substituted derivatives show 2.6-fold greater potency against PfGSK3 than fluoro analogs .
Applications in Drug Development
Pharmaceutical Intermediates
The compound is a precursor to Janus kinase (JAK) inhibitors and anticancer agents:
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Ruxolitinib analogs: Methyl ester hydrolysis yields carboxylic acids for metal chelation .
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Antimetabolites: Acts as a false nucleotide, incorporating into DNA/RNA chains.
Agrochemical Uses
In agrochemistry, it derivatives disrupt fungal nucleic acid synthesis, showing EC₅₀ values of 2.3–9.8 µg/mL against Phytophthora infestans.
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